molecular formula C13H10N2O3S B13957934 7-Acridinesulfonic acid, 3-amino- CAS No. 64046-86-2

7-Acridinesulfonic acid, 3-amino-

Cat. No.: B13957934
CAS No.: 64046-86-2
M. Wt: 274.30 g/mol
InChI Key: VFLMIPREASACDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-7-acridinesulfonic acid (hypothetical name; structurally closest to 7-acridinesulfonamide, 3-amino-, CID 46670) is a heterocyclic aromatic compound derived from acridine, a tricyclic structure comprising two benzene rings fused to a pyridine ring. The compound features a sulfonamide (-SO₂NH₂) group at the 7-position and an amino (-NH₂) group at the 3-position. Key structural and chemical properties include:

  • Molecular Formula: C₁₃H₁₁N₃O₂S
  • SMILES: C1=CC(=CC2=NC3=C(C=C21)C=C(C=C3)S(=O)(=O)N)N
  • InChIKey: XGOMGJMAAOSFKF-UHFFFAOYSA-N .

Acridine derivatives are historically significant in medicinal chemistry due to their planar structure, enabling DNA intercalation. Sulfonamide-functionalized acridines may exhibit enhanced solubility and bioactivity compared to non-sulfonated analogs .

Properties

CAS No.

64046-86-2

Molecular Formula

C13H10N2O3S

Molecular Weight

274.30 g/mol

IUPAC Name

6-aminoacridine-2-sulfonic acid

InChI

InChI=1S/C13H10N2O3S/c14-10-2-1-8-5-9-6-11(19(16,17)18)3-4-12(9)15-13(8)7-10/h1-7H,14H2,(H,16,17,18)

InChI Key

VFLMIPREASACDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC3=C(C=C21)C=C(C=C3)S(=O)(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Acridinesulfonic acid, 3-amino- typically involves the introduction of the sulfonic acid group and the amino group onto the acridine core. One common method is the sulfonation of acridine followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of sulfuric acid for sulfonation and nitric acid for nitration, followed by catalytic hydrogenation for reduction .

Industrial Production Methods: Industrial production of 7-Acridinesulfonic acid, 3-amino- may involve large-scale sulfonation and nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Acridinesulfonic acid, 3-amino- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Acridinesulfonic acid, 3-amino- involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into the DNA double helix, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share sulfonic acid/sulfonamide groups and aromatic backbones, enabling comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Functional Groups Primary Applications
3-Amino-7-acridinesulfonamide C₁₃H₁₁N₃O₂S 273.31 - Acridine, sulfonamide, amino Pharmaceuticals, dyes
7-Amino-1,3-naphthalenedisulfonic acid C₁₀H₉NO₆S₂ 303.29 86-65-7 Naphthalene, two sulfonic acids, amino Dye intermediates
7-Amino-4-hydroxy-3-azo-naphthalenesulfonic acid C₂₃H₁₈N₆O₇S₂ 578.56 36867-70-6 Naphthalene, azo, sulfonic acids, amino Textile dyes

Key Differences and Implications

Backbone Structure: Acridine vs. Naphthalene: The tricyclic acridine core in 3-amino-7-acridinesulfonamide allows stronger π-π interactions with biological targets (e.g., DNA), whereas naphthalene-based analogs (e.g., 7-amino-1,3-naphthalenedisulfonic acid) are linear and better suited for industrial dye synthesis .

Functional Groups: Sulfonamide (-SO₂NH₂) vs. Sulfonic Acid (-SO₃H): Sulfonamides are less acidic (pKa ~10) than sulfonic acids (pKa ~1), impacting solubility and reactivity. For example, 7-amino-1,3-naphthalenedisulfonic acid’s dual -SO₃H groups confer high water solubility (>300 mg/mL), making it ideal for aqueous dye formulations . In contrast, the sulfonamide group in 3-amino-7-acridinesulfonamide may enhance membrane permeability in drug candidates .

Applications :

  • Pharmaceuticals : Acridine derivatives are explored as antimicrobial and anticancer agents due to DNA-binding capabilities .
  • Dyes : Naphthalenedisulfonic acids serve as intermediates for azo dyes, leveraging their solubility and chromophoric properties .

Solubility and Stability

  • 3-Amino-7-acridinesulfonamide: Predicted logP (octanol/water) ≈ 1.2 (indicating moderate lipophilicity) .
  • 7-Amino-1,3-naphthalenedisulfonic acid: Highly hygroscopic; stable at >300°C, suitable for high-temperature dye processes .

Biological Activity

7-Acridinesulfonic acid, 3-amino- is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

  • CAS Number : 101236-80-8
  • Molecular Formula : C13H10N2O3S
  • Molecular Weight : 270.29 g/mol
  • IUPAC Name : 3-amino-7-acridinesulfonic acid

The biological activity of 7-Acridinesulfonic acid, 3-amino- is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonic acid group enhances its solubility in aqueous environments, facilitating cellular uptake. The acridine moiety is known for intercalating into DNA, which may lead to inhibition of nucleic acid synthesis and subsequent antiproliferative effects.

Biological Activities

  • Antimicrobial Activity : Research indicates that 7-Acridinesulfonic acid, 3-amino- exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting metabolic processes.
  • Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells. The acridine structure allows it to intercalate with DNA, leading to the inhibition of topoisomerase enzymes critical for DNA replication.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 7-Acridinesulfonic acid, 3-amino- against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 32 µg/mL to 128 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with varying concentrations of 7-Acridinesulfonic acid, 3-amino- resulted in a dose-dependent decrease in cell viability.

Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
0100100
108590
506070
1003040

Research Findings

Recent studies have focused on the synthesis and modification of acridine derivatives to enhance their biological activity. For instance, researchers have synthesized various analogs of 7-Acridinesulfonic acid, 3-amino-, exploring their effects on different cancer cell lines and their potential as lead compounds for drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.